molecular formula C35H42N2O11 B1682859 Syrosingopine CAS No. 84-36-6

Syrosingopine

Cat. No. B1682859
CAS RN: 84-36-6
M. Wt: 666.7 g/mol
InChI Key: ZCDNRPPFBQDQHR-SSYATKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Syrosingopine is a drug derived from reserpine and has been used since about 1960 to treat hypertension . It has also been found to have anticancer properties. When combined with the diabetes drug metformin, syrosingopine can kill tumor cells in blood samples from leukemia patients, while not damaging blood cells in samples from healthy patients .


Molecular Structure Analysis

Syrosingopine has a molecular formula of C35H42N2O11 . It is a yohimban alkaloid . The molecular weight is 666.724 g·mol −1 .


Chemical Reactions Analysis

Syrosingopine has been found to have an impact on tumor metabolism and extracellular acidification. In vitro models showed that exposure to syrosingopine led to a decrease in the extracellular acidification rate, intracellular pH, glucose consumption, lactate secretion, and tumor cell proliferation . Another study showed that syrosingopine, combined with metformin, enhanced the degradation of fluorogenic substrates and α-synuclein .


Physical And Chemical Properties Analysis

Syrosingopine has a molecular weight of 666.7 g/mol . The percent composition is C 63.05%, H 6.35%, N 4.20%, O 26.40% .

Scientific Research Applications

Modulator of Tumor Metabolism and Extracellular Acidification

Specific Scientific Field

This application falls under the field of Oncology, specifically in the study of tumor metabolism.

Summary of the Application

Syrosingopine, an inhibitor of MCT1 and MCT4, has been evaluated as a modulator of tumor metabolism and extracellular acidification in human breast cancer (MDA-MB-231) and pharyngeal squamous cell carcinoma (FaDu) cell models .

Methods of Application

In vitro models were exposed to syrosingopine, and various parameters such as the extracellular acidification rate, intracellular pH, glucose consumption, lactate secretion, and tumor cell proliferation were observed . In vivo experiments were also conducted using the MDA-MB-231 model treated with a daily injection of syrosingopine .

Results or Outcomes

Exposure to syrosingopine led to a decrease in the extracellular acidification rate, intracellular pH, glucose consumption, lactate secretion, and tumor cell proliferation with an increase in the number of late apoptotic/necotic cells . However, in vivo experiments did not reveal any significant change in extracellular pH or primary tumor growth .

Inhibition of SARS-CoV-2 Infection

Specific Scientific Field

This application is in the field of Virology, specifically in the study of SARS-CoV-2 infection.

Summary of the Application

Syrosingopine has been found to significantly inhibit SARS-CoV-2 infection of megakaryocytes .

Methods of Application

The study investigated the susceptibility of megakaryocytes to SARS-CoV-2 infection via CD147 and MCT4. Infection of Dami cells and human CD34+ hematopoietic progenitor cells induced to megakaryocytic differentiation with SARS-CoV-2 pseudovirus was performed in the presence of syrosingopine .

Results or Outcomes

The study found that syrosingopine significantly inhibits SARS-CoV-2 infection of megakaryocytes, which are precursors of platelets involved in COVID-19-associated coagulopathy .

Combination with Metformin for Leukemia Treatment

Specific Scientific Field

This application is in the field of Hematology, specifically in the treatment of leukemia.

Summary of the Application

A combination of the diabetes drug metformin and syrosingopine has been found to kill tumor cells in blood samples from leukemia patients .

Methods of Application

The study involved treating blood samples from leukemia patients with a combination of metformin and syrosingopine .

Results or Outcomes

The combination of metformin and syrosingopine killed tumor cells in blood samples from leukemia patients, while it did not damage blood cells in samples from healthy patients . The combination also reduced or eliminated tumors in mice with malignant liver cancer .

Inhibition of Sugar Degradation within Cells

Specific Scientific Field

This application is in the field of Cellular Biology, specifically in the study of cellular metabolism.

Summary of the Application

Syrosingopine has been found to inhibit the degradation of sugars within cells .

Methods of Application

The study involved treating cells with syrosingopine and observing the effects on sugar degradation .

Results or Outcomes

The study found that syrosingopine inhibits the degradation of sugars within cells . This is significant because cancer cells have much higher energy requirements than normal cells, making them vulnerable when there is a reduction in the available energy supply .

Inhibition of MCT1 and MCT4

Summary of the Application

Syrosingopine is known to inhibit both MCT1 and MCT4, but it is around 60-fold more potent against MCT4 than MCT1 . This inhibition could have potential implications in various fields, including cancer research and treatment .

Methods of Application

The study involved treating cells with syrosingopine and observing the effects on MCT1 and MCT4 .

Results or Outcomes

The study found that syrosingopine inhibits both MCT1 and MCT4, but it is around 60-fold more potent against MCT4 than MCT1 . Further studies are needed to evaluate the effect of MCT inhibition in vivo, with more potent inhibitors and with Ki reported in the nM range in order to avoid off-target effects .

Treatment of Hypertension

Specific Scientific Field

This application is in the field of Cardiology, specifically in the treatment of hypertension.

Summary of the Application

Syrosingopine has been used since about 1960 to treat hypertension .

Methods of Application

The drug is administered to patients suffering from hypertension .

Results or Outcomes

Syrosingopine has been found to be effective in treating hypertension .

Safety And Hazards

According to the Safety Data Sheet, syrosingopine is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes. It also poses a possible risk of impaired fertility and harm to an unborn child .

Future Directions

Syrosingopine has been found to have potential in cancer treatment. A study found that a hollow Fe3O4 catalytic nanozyme carrier co-loading lactate oxidase (LOD) and syrosingopine developed and delivered for synergetic cancer treatment by augmented self-replenishing nanocatalytic reaction, integrated starvation therapy, and reactivating anti-tumor immune microenvironment . Another study suggests that syrosingopine sensitizes cancer cells to killing by metformin .

properties

IUPAC Name

methyl (1R,15S,17R,18R,19S,20S)-17-(4-ethoxycarbonyloxy-3,5-dimethoxybenzoyl)oxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N2O11/c1-7-46-35(40)48-31-26(42-3)12-18(13-27(31)43-4)33(38)47-28-14-19-17-37-11-10-22-21-9-8-20(41-2)15-24(21)36-30(22)25(37)16-23(19)29(32(28)44-5)34(39)45-6/h8-9,12-13,15,19,23,25,28-29,32,36H,7,10-11,14,16-17H2,1-6H3/t19-,23+,25-,28-,29+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDNRPPFBQDQHR-SSYATKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1OC)C(=O)OC2CC3CN4CCC5=C(C4CC3C(C2OC)C(=O)OC)NC6=C5C=CC(=C6)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)OC1=C(C=C(C=C1OC)C(=O)O[C@@H]2C[C@@H]3CN4CCC5=C([C@H]4C[C@@H]3[C@@H]([C@H]2OC)C(=O)OC)NC6=C5C=CC(=C6)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023629
Record name Syrosingopine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Syrosingopine

CAS RN

84-36-6
Record name Syrosingopine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Syrosingopine [INN:BAN:JAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name syrosingopine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77030
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Syrosingopine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Syrosingopine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.388
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SYROSINGOPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPG46JF0EG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Syrosingopine
Reactant of Route 2
Reactant of Route 2
Syrosingopine
Reactant of Route 3
Reactant of Route 3
Syrosingopine
Reactant of Route 4
Reactant of Route 4
Syrosingopine
Reactant of Route 5
Reactant of Route 5
Syrosingopine
Reactant of Route 6
Reactant of Route 6
Syrosingopine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.